molecular formula C21H28N2OS B14920236 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B14920236
M. Wt: 356.5 g/mol
InChI Key: VWQIMDMZPILLGZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(methylsulfanyl)benzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dealkylated products.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    4-Methylpiperazine: Used as an intermediate in pharmaceutical synthesis.

    4-(Methylsulfanyl)benzylpiperazine: Similar structure but lacks the ethoxy group.

Uniqueness

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to the presence of both ethoxy and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2OS/c1-3-24-20-8-4-18(5-9-20)16-22-12-14-23(15-13-22)17-19-6-10-21(25-2)11-7-19/h4-11H,3,12-17H2,1-2H3

InChI Key

VWQIMDMZPILLGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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